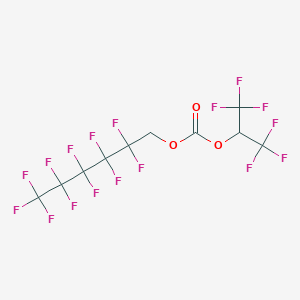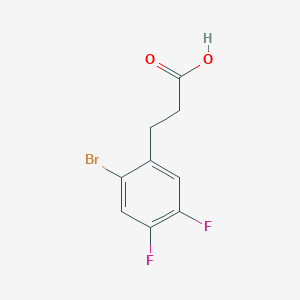![molecular formula C7H9BrN2O2 B12089052 7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the metal-mediated synthesis of oxazoles. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale metal-catalyzed reactions, utilizing palladium or other transition metals as catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and controlled environments to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions may produce various substituted oxazoles .
Scientific Research Applications
7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
7-bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-4-5-3-10-7(12-5)6(8)2-9-10/h2,5H,3-4H2,1H3 |
InChI Key |
DHXZEFNGZZHIJW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN2C(=C(C=N2)Br)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)


